molecular formula C15H18N2O2S B12126307 Propanamide, N-(4-amino-2-methylphenyl)-2-[(2-furanylmethyl)thio]- CAS No. 1152574-18-9

Propanamide, N-(4-amino-2-methylphenyl)-2-[(2-furanylmethyl)thio]-

Cat. No.: B12126307
CAS No.: 1152574-18-9
M. Wt: 290.4 g/mol
InChI Key: BBDHBPZAADDNLM-UHFFFAOYSA-N
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Description

Propanamide, N-(4-amino-2-methylphenyl)-2-[(2-furanylmethyl)thio]- is an organic compound characterized by its unique structure, which includes an amide group, an amino-substituted aromatic ring, and a furan ring attached via a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N-(4-amino-2-methylphenyl)-2-[(2-furanylmethyl)thio]- typically involves multiple steps:

    Formation of the Amide Bond: This can be achieved by reacting 4-amino-2-methylbenzoic acid with a suitable amine under dehydrating conditions, often using reagents like carbodiimides (e.g., DCC) or coupling agents (e.g., EDCI).

    Thioether Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group (if present) on the aromatic ring can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) with hydrogen gas (H₂).

    Substitution: The amino group on the aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: Pd/C with H₂, sodium borohydride (NaBH₄)

    Substitution: Concentrated sulfuric acid (H₂SO₄) for sulfonation, nitric acid (HNO₃) for nitration

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro compounds, sulfonic acids

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as ligands for receptor studies. The presence of the amino group and the furan ring can interact with biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be investigated for its pharmacological properties. Its structure suggests potential activity as an anti-inflammatory or anticancer agent, although detailed studies would be required to confirm such activities.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism by which Propanamide, N-(4-amino-2-methylphenyl)-2-[(2-furanylmethyl)thio]- exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The thioether and amide groups could play crucial roles in binding to the target molecules, while the aromatic ring might facilitate interactions through π-π stacking or hydrophobic effects.

Comparison with Similar Compounds

Similar Compounds

    Propanamide, N-(4-amino-2-methylphenyl)-: Lacks the furan ring, making it less versatile in terms of chemical reactivity.

    Propanamide, N-(4-nitro-2-methylphenyl)-2-[(2-furanylmethyl)thio]-: Contains a nitro group instead of an amino group, which could alter its reactivity and biological activity.

    Propanamide, N-(4-amino-2-methylphenyl)-2-[(2-thienylmethyl)thio]-: Contains a thiophene ring instead of a furan ring, which might affect its electronic properties and reactivity.

Uniqueness

Propanamide, N-(4-amino-2-methylphenyl)-2-[(2-furanylmethyl)thio]- is unique due to the combination of its functional groups and the presence of the furan ring. This structure provides a balance of reactivity and stability, making it suitable for various applications in research and industry.

This detailed overview should provide a comprehensive understanding of Propanamide, N-(4-amino-2-methylphenyl)-2-[(2-furanylmethyl)thio]- and its potential applications

Properties

CAS No.

1152574-18-9

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4 g/mol

IUPAC Name

N-(4-amino-2-methylphenyl)-2-(furan-2-ylmethylsulfanyl)propanamide

InChI

InChI=1S/C15H18N2O2S/c1-10-8-12(16)5-6-14(10)17-15(18)11(2)20-9-13-4-3-7-19-13/h3-8,11H,9,16H2,1-2H3,(H,17,18)

InChI Key

BBDHBPZAADDNLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)C(C)SCC2=CC=CO2

Origin of Product

United States

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